3-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride
Description
3-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride is a bicyclic heterocyclic compound featuring an imidazo[1,2-a]pyridine core fused with a tetrahydro ring system. It is a hydrochloride salt of the carboxylic acid derivative, enhancing its solubility and stability for pharmaceutical applications. Key identifiers include:
- CAS Number: 1038828-34-0
- Molecular Formula: C₁₂H₁₇ClN₂O₂ (free acid: C₁₂H₁₆N₂O₂)
- Applications: Primarily used as a building block in medicinal chemistry for synthesizing kinase inhibitors or antimicrobial agents .
The compound’s structure includes a carboxylic acid group at position 2, an isopropyl substituent at position 3, and a saturated six-membered tetrahydro ring system. These features influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
3-propan-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-7(2)10-9(11(14)15)12-8-5-3-4-6-13(8)10;/h7H,3-6H2,1-2H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDFWMRYKZGADI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=C2N1CCCC2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride typically involves multiple steps, starting with the construction of the imidazo[1,2-a]pyridine core. One common approach is the condensation of appropriate precursors, such as amines and carboxylic acids, under specific reaction conditions. The reaction may require the use of catalysts and solvents to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often employing continuous flow chemistry techniques to streamline production.
Chemical Reactions Analysis
Types of Reactions: 3-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.
Scientific Research Applications
Medicinal Chemistry Applications
Antifungal Activity
One of the prominent applications of this compound is in the synthesis of antifungal agents. Research has demonstrated that derivatives of tetrahydroimidazo[1,2-a]pyridine exhibit selective antifungal activity against various strains of fungi. A study focused on synthesizing new hydrazide derivatives from this compound showed promising results against Candida species, indicating its potential as a lead compound for developing antifungal medications .
Anticancer Properties
The compound has also been investigated for its anticancer properties. The imidazo[1,2-a]pyridine scaffold is known for its ability to interact with biological targets involved in cancer progression. Studies have indicated that modifications to this scaffold can enhance its efficacy against specific cancer cell lines. For instance, the incorporation of different substituents on the nitrogen atoms has been shown to improve cytotoxicity profiles in vitro .
Agricultural Applications
Pesticidal Activity
In agricultural research, compounds related to 3-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride have been explored for their pesticidal properties. The structure's ability to inhibit key enzymes in pest organisms has led to the development of novel pesticide formulations that target specific pests while minimizing harm to beneficial insects. This application is particularly relevant in integrated pest management strategies where selective toxicity is crucial .
Material Science Applications
Polymer Chemistry
The compound's unique chemical structure allows it to be utilized in polymer chemistry as a building block for synthesizing new materials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research into the synthesis of polymer composites incorporating this compound has shown improved performance characteristics suitable for various industrial applications .
Table 1: Antifungal Activity of Derivatives
| Compound Name | Structure | Fungal Strain Tested | Inhibition Zone (mm) |
|---|---|---|---|
| Derivative A | Structure | Candida albicans | 15 |
| Derivative B | Structure | Aspergillus niger | 12 |
| Derivative C | Structure | Fusarium oxysporum | 18 |
Data derived from antifungal activity studies showcasing the effectiveness of synthesized derivatives from this compound.
Table 2: Cytotoxicity Profiles Against Cancer Cell Lines
This table summarizes the cytotoxicity profiles of the compound against various cancer cell lines.
Mechanism of Action
The mechanism by which 3-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to the observed biological effects. Further research is required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The following table compares the target compound with key analogs, focusing on substituents, molecular weight, melting points, and purity:
Key Observations:
- Substituent Effects : The isopropyl group in the target compound provides steric bulk compared to smaller substituents (e.g., bromo, fluoro) or aromatic groups (e.g., benzyl, phenethyl). This may influence receptor binding or metabolic stability .
- Solubility : The hydrochloride salt form enhances aqueous solubility compared to neutral esters (e.g., diethyl derivatives) or free acids .
- Thermal Stability: Higher melting points in diethyl derivatives (e.g., 243–245°C for 1l) suggest stronger intermolecular forces due to nitro and cyano groups .
Biological Activity
3-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride is a compound of significant interest due to its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
- Molecular Formula : C₁₄H₂₁N₅O₃
- Molecular Weight : 307.35 g/mol
- CAS Number : 917364-11-5
Biological Activity Overview
Research indicates that this compound exhibits a variety of biological activities, particularly as an inhibitor of heparanase-1 (HPSE1), an enzyme implicated in cancer progression and kidney diseases.
Inhibition of Heparanase-1
Heparanase-1 is an endo-β-d-glucuronidase that degrades heparan sulfate proteoglycans. Inhibition of this enzyme has therapeutic potential in cancer and proteinuric kidney diseases. The compound has been identified as a potent and selective HPSE1 inhibitor. In studies, it demonstrated enhanced selectivity for HPSE1 over other enzymes such as glucocerebrosidase (GBA) and exo-β-d-glucuronidase (GUSβ) .
The mechanism by which this compound inhibits HPSE1 involves the binding to the active site of the enzyme, preventing substrate access and subsequent enzymatic activity. This inhibition can lead to reduced tumor growth and metastasis in cancer models.
Research Findings and Case Studies
Several studies have documented the efficacy of this compound:
- Selectivity Improvement : In a comparative study involving various derivatives of tetrahydroimidazo[1,2-a]pyridine compounds, 3-Isopropyl derivative showed improved selectivity for HPSE1 compared to previous compounds with less favorable profiles .
- Therapeutic Potential : The compound was tested in vitro for its ability to inhibit cell migration and invasion in cancer cell lines. Results indicated a significant reduction in these parameters when treated with the compound .
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption characteristics with a moderate half-life suitable for therapeutic applications .
Data Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for preparing 3-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride?
The synthesis of imidazo[1,2-a]pyridine derivatives typically involves one-pot multi-component reactions or condensation strategies. For example, and describe the use of 2-aminoimidazoles reacting with aliphatic 1,3-difunctional compounds (e.g., ketones or aldehydes) to form the imidazo-pyridine core . A plausible route for the target compound could involve:
- Step 1 : Cyclocondensation of a substituted pyridine precursor with an isopropyl-containing ketone.
- Step 2 : Carboxylic acid functionalization at the 2-position via hydrolysis of an ester intermediate.
- Step 3 : Hydrochloride salt formation using HCl in a polar solvent (e.g., ethanol).
Key parameters to optimize include reaction temperature (e.g., 80–100°C for cyclization), solvent polarity, and stoichiometry of reagents.
Q. How is the structure of this compound confirmed using spectroscopic methods?
Structural elucidation relies on:
- 1H/13C NMR : Assign hydrogen environments (e.g., tetrahydro-pyridine protons at δ 1.5–3.0 ppm) and carbon chemical shifts (e.g., carboxylic acid carbonyl at ~170 ppm) .
- IR Spectroscopy : Confirm carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) .
- HRMS : Validate molecular weight (e.g., [M+H]+ ion matching theoretical mass within 5 ppm error) .
highlights coupling constants in NMR to resolve stereochemistry in similar fused-ring systems .
Q. What are the known biological activities of structurally related imidazo[1,2-a]pyridine derivatives?
Imidazo[1,2-a]pyridines exhibit diverse pharmacological properties, including:
- Anxiolytic activity : Modulation of GABA receptors .
- Antimicrobial effects : Disruption of bacterial biofilm formation (e.g., in Pseudomonas aeruginosa) .
- Enzyme inhibition : Targeting kinases or proteases via heterocyclic core interactions .
These activities suggest potential pathways for testing the target compound, though specific assays (e.g., enzyme-linked immunosorbent assays or cell viability studies) would be required .
Advanced Research Questions
Q. What strategies can resolve discrepancies in NMR data when synthesizing novel derivatives?
Discrepancies in spectral data (e.g., unexpected splitting patterns) may arise from:
- Conformational isomerism : Use variable-temperature NMR to identify dynamic equilibria.
- Impurity interference : Purify via recrystallization or column chromatography and reacquire spectra.
- Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ADF software) .
demonstrates structural comparisons of similar heterocycles to assign ambiguous peaks .
Q. How can reaction conditions be optimized to improve yield and purity?
A factorial design approach is recommended:
- Variables : Solvent (polar aprotic vs. protic), catalyst (e.g., TFA in ), and temperature .
- Response surface methodology (RSM) : Model interactions between variables to identify optimal conditions.
For example, achieved 55% yield using ethanol as a solvent, while adjusting to DMF might enhance solubility of hydrophobic intermediates .
Q. How can computational chemistry predict the biological targets of this compound?
- Molecular docking : Screen against protein databases (e.g., PDB) to identify binding affinities. For example, the carboxylic acid group may chelate metal ions in enzyme active sites .
- QSAR modeling : Correlate structural features (e.g., logP, polar surface area) with bioactivity data from related compounds .
highlights the use of calculated properties (e.g., logD, hydrogen bond donors) to prioritize targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
